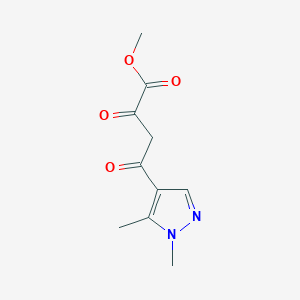

methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Description

Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (CAS 1005585-96-5) is a heterocyclic ester featuring a 1,5-dimethylpyrazole moiety linked to a dioxobutanoate group. Its molecular structure combines a nitrogen-rich aromatic system with a β-keto ester functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research . The compound’s dual reactive sites—the pyrazole ring and the dioxobutanoate group—enable diverse chemical modifications, including nucleophilic substitutions, cyclizations, and coordination chemistry.

Properties

IUPAC Name |

methyl 4-(1,5-dimethylpyrazol-4-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-7(5-11-12(6)2)8(13)4-9(14)10(15)16-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKLBCNATJWVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with methyl acetoacetate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has shown promise in several areas of medicinal chemistry:

1. Antimicrobial Activity

- Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Compounds similar to this compound have been synthesized and tested for their Minimum Inhibitory Concentration (MIC) values, showing effectiveness at concentrations as low as 25 µg/mL .

2. Anticancer Properties

- The compound's structure allows it to interact with biological targets involved in cancer pathways. Pyrazole derivatives are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds derived from pyrazole structures have demonstrated anticancer activity against various cell lines .

3. Anti-inflammatory Effects

- Some studies suggest that pyrazole derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases. Research indicates that these compounds can inhibit key enzymes involved in inflammation processes .

Agricultural Applications

The unique properties of this compound extend into agricultural chemistry:

1. Pesticidal Activity

- Research has revealed that pyrazole-based compounds exhibit insecticidal and fungicidal properties. These compounds can disrupt the biological systems of pests while being less harmful to non-target organisms .

2. Plant Growth Regulators

- There is ongoing research into the use of pyrazole derivatives as plant growth regulators. Their ability to modulate growth processes could enhance crop yields and resistance to environmental stressors .

Materials Science Applications

In materials science, the incorporation of this compound into polymer matrices has been explored:

1. Polymer Synthesis

- The compound can serve as a monomer or additive in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its reactivity allows for the development of materials with specific functionalities tailored for applications such as coatings and adhesives .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated MIC values of 25 µg/mL against E. coli using pyrazole derivatives. |

| Study B | Anticancer Properties | Identified significant apoptosis induction in cancer cell lines treated with pyrazole compounds. |

| Study C | Agricultural Use | Showed effective insecticidal properties against common agricultural pests with minimal toxicity to beneficial insects. |

Mechanism of Action

The mechanism of action of methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes and pathways, resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Structural and Functional Differences

Pyrazole Substituents: The target compound’s 1,5-dimethylpyrazole group contrasts with 3-methylpyrazole (1005586-22-0) and 3,5-dimethylpyrazole (56699-23-1). Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate replaces the pyrazole with a lipophilic 2,4-dimethylphenyl group, favoring hydrophobic interactions in biological systems .

Ester and Diketo Functionality: The β-keto ester in the target compound and ST-3522 enables keto-enol tautomerism, which is absent in the propanoate (1005586-22-0) and acetate (56699-23-1) analogs. This tautomerism enhances reactivity in Claisen condensations and Michael additions . The acetate ester in 56699-23-1 lacks the conjugated diketone system, limiting its utility in cyclization reactions compared to the target compound .

Physicochemical Properties

- Solubility : The target compound’s pyrazole ring and polar β-keto ester group likely improve aqueous solubility relative to the phenyl-substituted ST-3522. However, the 1,5-dimethyl groups may introduce moderate hydrophobicity .

Biological Activity

Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₂N₂O₄

- Molecular Weight : 224.22 g/mol

- CAS Number : 1005585-96-5

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with diketones or dioxobutanoates. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant capacity. In vitro assays revealed that it can scavenge free radicals, which is critical in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways. This was evidenced by reduced levels of pro-inflammatory cytokines in cell culture models .

The mechanisms underlying the biological effects of this compound are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Free Radical Scavenging : Its structure allows it to interact with reactive oxygen species (ROS), thereby mitigating oxidative damage.

- Modulation of Signaling Pathways : It may influence pathways related to inflammation and apoptosis, although more research is needed to elucidate these mechanisms fully.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

Q & A

Q. What are the standard synthetic routes for methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate, and how are intermediates characterized?

The compound can be synthesized via cyclocondensation reactions. For example, ethyl acetoacetate and dimethylformamide dimethyl acetal (DMF-DMA) react with hydrazine derivatives to form pyrazole intermediates, followed by esterification. Intermediate characterization typically employs NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity . Similar protocols for pyrazole derivatives involve refluxing in ethanol, followed by recrystallization from DMF-EtOH mixtures to isolate intermediates .

Q. Which spectroscopic and crystallographic methods are critical for verifying the compound’s structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and stereochemistry, as demonstrated in pyrazole derivatives . Complementary techniques include:

- FTIR : To confirm carbonyl (C=O) and pyrazole ring vibrations.

- NMR : ¹H NMR identifies proton environments (e.g., methyl groups at δ ~2.5 ppm), while ¹³C NMR distinguishes carbonyl carbons (~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. How are reaction conditions optimized during synthesis?

Reaction parameters like solvent choice (e.g., ethanol or dichloromethane), temperature (reflux at ~80°C), and base (triethylamine) are systematically varied. For example, highlights dichloromethane as a solvent for chloroacetylation of pyrazole derivatives, while emphasizes ethanol for cyclization . Kinetic studies via TLC or HPLC monitor reaction progress.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrazole ring formation?

The regioselectivity arises from electronic and steric effects during cyclocondensation. For instance, the nucleophilic attack of hydrazine on the β-ketoester (ethyl acetoacetate) preferentially forms the 1,5-dimethylpyrazole moiety due to steric hindrance from substituents . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can computational chemistry predict the compound’s reactivity or biological interactions?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes), leveraging crystallographic data from analogs . demonstrates such combined experimental-theoretical approaches for pyrazole-carboxylic acid derivatives .

Q. What strategies resolve contradictions in spectral data or crystallographic refinements?

Discrepancies in NMR shifts or XRD parameters (e.g., R-factors >0.05) may arise from impurities or disordered crystal packing. Strategies include:

Q. How are byproducts or degradation products identified during synthesis?

Byproducts are detected using LC-MS or GC-MS. For example, notes the formation of tetrazole byproducts during pyrazole synthesis, which are isolated via fractional recrystallization . Accelerated stability studies (e.g., heat/humidity exposure) coupled with HPLC identify degradation pathways.

Q. What role does the compound play in designing heterocyclic drug candidates?

The 1,5-dimethylpyrazole core is a pharmacophore in bioactive molecules. For instance, describe dihydro-pyridine dicarboxylates with pyrazole substituents, highlighting applications in antimicrobial or anticancer agent development . Structure-activity relationship (SAR) studies can optimize substituents for target binding.

Q. How is the compound’s solubility and stability profile assessed for formulation studies?

Q. What synthetic modifications enhance the compound’s bioactivity or reduce toxicity?

Derivatization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.